N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide
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Description
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that isoxazole compounds often interact with various enzymes and receptors in the body .
Mode of Action
Isoxazole compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Isoxazole compounds are known to be involved in a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the solubility, flexibility, and presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Result of Action
Isoxazole compounds are known to have a wide range of effects, depending on their specific targets and the biochemical pathways they affect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, variations in solvents can lead to the formation of different polymorphic forms of the compound . These different forms can have different stabilities and efficacies, which can affect the compound’s overall action.
Properties
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-11-9-13(20-23-11)15-19-14(24-21-15)10-18-16(22)17(7-8-17)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOFNGCTOLASJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.